Benzene, (2-methylene-3-butynyl)-
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Overview
Description
Benzene, (2-methylene-3-butynyl)- is an organic compound with the molecular formula C₁₁H₁₂ It is a derivative of benzene, featuring a methylene and butynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-methylene-3-butynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzene, (2-methylene-3-butynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives
Scientific Research Applications
Benzene, (2-methylene-3-butynyl)- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms and kinetics.
Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, (2-methylene-3-butynyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- Benzene, (2-methyl-3-butenyl)-
- Benzene, (3-methyl-3-butenyl)-
- Benzene, (2-methyl-3-butynyl)-
Comparison: Benzene, (2-methylene-3-butynyl)- is unique due to the presence of both a methylene and butynyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
175852-68-3 |
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Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methylidenebut-3-ynylbenzene |
InChI |
InChI=1S/C11H10/c1-3-10(2)9-11-7-5-4-6-8-11/h1,4-8H,2,9H2 |
InChI Key |
QQMVHXXZKXQTBI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C#C |
Origin of Product |
United States |
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